Technical Monograph: Physicochemical Profiling of 2-Methoxy-4-methylpyridine
Technical Monograph: Physicochemical Profiling of 2-Methoxy-4-methylpyridine
[1]
Executive Summary
2-Methoxy-4-methylpyridine (CAS: 100848-70-2) represents a critical heteroaromatic scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2] Functioning as a lipophilic bioisostere of 2-pyridone and a masked pyridine derivative, it offers unique electronic properties that modulate metabolic stability and receptor binding affinity.
This guide provides a rigorous technical analysis of the compound’s physicochemical constants, synthesis pathways, and spectral characteristics. It is designed for formulation scientists and synthetic chemists requiring high-fidelity data for process optimization and drug design.[1]
Molecular Identity & Structural Analysis[3][4]
The compound features a pyridine ring substituted with a methoxy group at the ortho (C2) position and a methyl group at the para (C4) position relative to the nitrogen. This substitution pattern significantly alters the basicity and lipophilicity compared to the parent pyridine.
| Parameter | Data |
| IUPAC Name | 2-Methoxy-4-methylpyridine |
| Common Synonyms | 2-Methoxy-4-picoline; 4-Methyl-2-methoxypyridine |
| CAS Registry Number | 100848-70-2 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| SMILES | COc1cc(C)ccn1 |
| InChI Key | HGRXBKDKSYDWLD-UHFFFAOYSA-N |
Thermodynamic & Physical Constants
The following data aggregates experimental values from industrial certificates of analysis (CoA) and standard thermophysical databases.
Core Physical Properties
| Property | Value | Condition/Note |
| Physical State | Liquid | At 20°C, clear/colorless to pale yellow |
| Boiling Point | 152–153 °C | Atmospheric pressure (Lit.)[1] |
| Density | 1.001 g/mL | At 25°C (Approximate) |
| Refractive Index ( | 1.494 | At 20°C |
| Flash Point | 53 °C (127 °F) | Closed Cup (Flammable) |
| Melting Point | < 0 °C | Liquid at room temperature |
| Vapor Pressure | ~1.3 mmHg | At 25°C (Predicted) |
Solubility & Lipophilicity Profile
For drug development, the partition coefficient is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
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LogP (Octanol/Water): 1.40 (Experimental/Consensus)[1]
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Implication: The compound is moderately lipophilic, facilitating membrane permeability compared to more polar pyridine derivatives.
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Water Solubility: Sparingly soluble.
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Organic Solubility: Miscible with methanol, ethanol, dichloromethane, ethyl acetate, and DMSO.
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pKa (Predicted): 3.8 – 4.2[1]
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Mechanistic Insight: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I), lowering the basicity of the pyridine nitrogen compared to 4-picoline (pKa ~6.0).[1] However, the 4-methyl group provides weak electron donation (+I), slightly mitigating this reduction compared to 2-methoxypyridine (pKa ~3.3).[1]
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Spectral Characteristics (Spectroscopy)[1][3][8][9]
Accurate identification relies on specific spectral fingerprints. The following data outlines the expected signals for structural validation.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H (C6) | 8.00 – 8.05 | Doublet ( | 1H | Protons adjacent to Nitrogen (deshielded) |
| Ar-H (C5) | 6.70 – 6.75 | Doublet of Doublets | 1H | Meta to Nitrogen |
| Ar-H (C3) | 6.55 – 6.60 | Singlet (Broad) | 1H | Ortho to OMe, shielded by oxygen lone pairs |
| O-CH₃ | 3.90 – 3.95 | Singlet | 3H | Methoxy group |
| Ar-CH₃ | 2.30 – 2.35 | Singlet | 3H | Methyl group at C4 |
Mass Spectrometry (MS)
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Molecular Ion (M+): m/z 123.1[1]
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Fragmentation Pattern:
Synthesis & Manufacturing Workflow
The industrial synthesis of 2-Methoxy-4-methylpyridine typically employs a Nucleophilic Aromatic Substitution (
Primary Synthetic Route: Halogen Displacement
Precursor: 2-Chloro-4-methylpyridine Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) or MeOH/Dioxane[1]
Protocol Summary:
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Charge: Dissolve 2-Chloro-4-methylpyridine in anhydrous methanol.
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Activation: Add Sodium Methoxide (1.1 – 1.5 equivalents) slowly to control exotherm.
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Reaction: Reflux (65–70°C) for 4–6 hours. The electron-deficient nature of the pyridine ring at the 2-position facilitates the displacement of the chloride ion.[1]
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Workup: Quench with water, extract into dichloromethane (DCM), and distill.
Visualization: Synthesis & Reactivity Pathway
Figure 1: Synthetic pathway via nucleophilic aromatic substitution and potential downstream derivatization.[1]
Handling, Safety, and Stability
Signal Word: WARNING Hazard Statements: H226 (Flammable liquid), H315 (Skin Irritation), H319 (Eye Irritation).
Storage & Stability
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Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
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Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
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Incompatibility: Strong acids (protonation of nitrogen), Strong oxidizers.
Safety Decision Tree
Figure 2: Emergency response decision tree for laboratory handling.
References
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PubChem Database. 2-Methoxy-4-methylpyridine (CID 14223472).[1][3] National Center for Biotechnology Information. Available at: [Link][1]
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ChemSrc. 2-Methoxy-4-methylpyridine Physicochemical Properties. Available at: [Link][1]
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Leito, I. et al. Basicity of substituted pyridines in non-aqueous media. University of Tartu. (Cited for pKa prediction logic). Available at: [Link][1]
